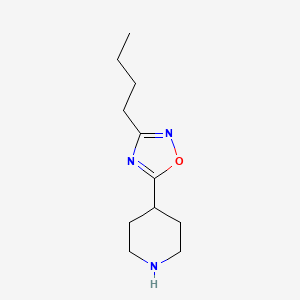

3-Butyl-5-(piperidin-4-yl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

3-butyl-5-piperidin-4-yl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O/c1-2-3-4-10-13-11(15-14-10)9-5-7-12-8-6-9/h9,12H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSKIZEWZYKSGLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NOC(=N1)C2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-5-(piperidin-4-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a piperidine derivative with a nitrile oxide intermediate, which can be generated in situ from an oxime and a chlorinating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as solvent choice and temperature control, is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Butyl-5-(piperidin-4-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of oxadiazole N-oxides.

Reduction: Formation of reduced oxadiazole derivatives.

Substitution: Formation of substituted oxadiazole derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Overview : The 1,2,4-oxadiazole scaffold has been recognized for its anticancer properties. Various derivatives have shown promising results against multiple cancer cell lines.

Case Studies :

- Synthesis and Evaluation : Research has demonstrated that derivatives of 1,2,4-oxadiazoles exhibit potent anticancer activity. For instance, compounds incorporating the oxadiazole moiety have been synthesized and evaluated for their efficacy against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). Notably, some derivatives achieved IC50 values lower than those of established chemotherapeutics like doxorubicin .

- Mechanism of Action : Studies indicate that these compounds can induce apoptosis in cancer cells by activating caspase pathways. The introduction of electron-withdrawing groups at specific positions on the aromatic ring has been correlated with enhanced biological activity .

Anticonvulsant Properties

Overview : Recent investigations into the anticonvulsant effects of oxadiazole derivatives have shown promise for developing new treatments for epilepsy.

Case Studies :

- Pharmacological Screening : In preclinical models, certain oxadiazole derivatives were tested for their anticonvulsant activity through various assays. The results indicated that some compounds exhibited significant protective effects against induced seizures, suggesting a potential therapeutic role in managing epilepsy .

Analgesic and Anti-inflammatory Activities

Overview : Compounds based on the 1,2,4-oxadiazole structure have also been explored for their analgesic and anti-inflammatory properties.

Case Studies :

- In Vivo Studies : Specific derivatives have been evaluated in animal models for their ability to alleviate pain and reduce inflammation. For example, certain piperidinyl-substituted oxadiazoles demonstrated significant analgesic effects in formalin-induced pain models and reduced edema in carrageenan-induced inflammation models .

Phosphodiesterase Inhibition

Overview : The inhibition of phosphodiesterases (PDEs) is a critical target in treating various diseases, including asthma and chronic obstructive pulmonary disease (COPD).

Case Studies :

- Structure-Activity Relationship (SAR) : Research has identified that 3-butyl-5-(piperidin-4-yl)-1,2,4-oxadiazole acts as a potent inhibitor of PDE4B2. The compound's ability to modulate cyclic nucleotide levels suggests its potential application in respiratory diseases .

Data Summary Table

Mechanism of Action

The mechanism of action of 3-Butyl-5-(piperidin-4-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds and other non-covalent interactions with target proteins, modulating their activity. Additionally, the piperidine ring can enhance the compound’s binding affinity and selectivity for certain targets. These interactions can lead to the inhibition or activation of biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Key Observations :

- Synthetic Yields : Aryl-substituted derivatives (e.g., 3z and 3aa) achieve high yields (92–99%) via iridium-catalyzed methods, suggesting efficient protocols for aromatic substitutions . The butyl-substituted compound may require alternative alkylation strategies, as described in for similar derivatives .

- Stereoselectivity : Enantioselective synthesis (97% ee) is achievable for aryl-substituted analogs, but data for aliphatic-substituted derivatives (e.g., butyl) are absent .

Key Observations :

- Anticancer Potential: Derivatives with 5-(piperidin-4-yl)-1,2,4-oxadiazole scaffolds show promise as ClpP agonists, a mechanism critical for degrading misfolded proteins in cancer cells . The butyl substituent may modulate bioavailability and target engagement.

- Substituent Effects : Methoxy groups enhance activity more than halogens in some oxadiazole derivatives, but aliphatic chains (e.g., butyl) require further study .

Physicochemical and Pharmacokinetic Considerations

Biological Activity

3-Butyl-5-(piperidin-4-yl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. The presence of the piperidine ring and the oxadiazole moiety contributes to its diverse biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. Research indicates that these compounds exhibit significant cytotoxicity against various cancer cell lines, including:

- MCF-7 (human breast adenocarcinoma)

- HCCLM3 (hepatocellular carcinoma)

- PANC-1 (pancreatic adenocarcinoma)

The IC50 values for these compounds range from sub-micromolar to micromolar concentrations, indicating their potency in inhibiting cancer cell proliferation.

| Cell Line | IC50 Value (µM) | Reference Compound |

|---|---|---|

| MCF-7 | 0.65 - 2.41 | Tamoxifen (10.38) |

| HCCLM3 | 3.1 | Sorafenib |

| PANC-1 | 15.63 | Tamoxifen |

The mechanism by which these compounds exert their anticancer effects involves several pathways:

- Induction of Apoptosis : Flow cytometry assays have shown that these compounds can induce apoptosis in cancer cells through activation of caspases and modulation of p53 expression levels.

- Inhibition of Tumor Growth : In vivo studies demonstrated that certain derivatives significantly inhibit tumor growth in animal models, showcasing their potential as therapeutic agents for cancer treatment .

- Targeting Mitochondrial Homeostasis : Some derivatives act as agonists for human caseinolytic protease P (HsClpP), which plays a crucial role in mitochondrial function and apoptosis .

Antiviral Activity

In addition to their anticancer properties, derivatives of this compound have been evaluated for antiviral activity against various viruses:

- Influenza Virus (H1N1)

- Herpes Simplex Virus (HSV-1)

- Coxsackievirus B3

The most promising compounds exhibited low IC50 values in the nanomolar range, indicating strong antiviral potential .

Study 1: Cytotoxicity Evaluation

A comprehensive cytotoxicity assay was conducted on various cancer cell lines to determine the safety and efficacy of synthesized oxadiazole derivatives. The results indicated that while some compounds showed high cytotoxicity (CC50 values as low as 10 µM), others demonstrated favorable safety profiles with significantly higher CC50 values .

Study 2: Molecular Docking Studies

Molecular docking studies revealed that the interaction between the oxadiazole derivatives and specific protein targets is crucial for their biological activity. The binding affinity was evaluated using crystal structures of target proteins, demonstrating effective interactions that correlate with observed biological effects .

Study 3: In Vivo Efficacy

In vivo studies using xenograft models of human cancers showed that certain derivatives not only inhibited tumor growth but also had a superior safety profile compared to existing treatments like sorafenib. This highlights the potential for clinical applications of these compounds in cancer therapy .

Q & A

Basic: What are the standard synthetic protocols for 3-butyl-5-(piperidin-4-yl)-1,2,4-oxadiazole?

A common approach involves cyclization of amidoxime precursors with activated carbonyl derivatives. For example, iridium-catalyzed amination of alkyl-substituted intermediates under mild conditions (50°C in DME) achieves high yields (up to 99%) . Purification via flash column chromatography (SiO₂, hexane:ethyl acetate gradients) ensures high purity. Critical parameters include stoichiometric use of Cs₂CO₃ as a base and precise control of reaction time to minimize byproducts .

Advanced: How can enantioselective synthesis of this compound be optimized?

Enantioselective synthesis requires chiral catalysts or auxiliaries. For instance, iridium-catalyzed asymmetric amination with crotyl acetate derivatives achieves 97% enantiomeric excess (ee), as confirmed by supercritical fluid chromatography (SFC) . Key variables include catalyst loading (300 mol% Cs₂CO₃), solvent polarity, and temperature gradients during crystallization. Computational modeling (e.g., DFT) can predict steric effects of the butyl and piperidinyl groups to guide catalyst design .

Basic: How is structural confirmation performed for this compound?

Structural validation relies on:

- ¹H/¹³C NMR : Peaks at δ 1.35–1.45 (butyl chain) and δ 2.75–3.10 (piperidine protons) confirm substituent integration .

- HRMS : Exact mass matching (e.g., [M+H]⁺ calculated for C₁₃H₂₁N₃O: 259.1685) ensures molecular fidelity .

- FTIR : Absorbance at 1650–1670 cm⁻¹ (C=N stretch) and 1250–1270 cm⁻¹ (oxadiazole ring) .

Advanced: What computational tools predict the compound’s reactivity in biological systems?

Multiwfn software analyzes electron localization functions (ELF) and electrostatic potential (ESP) to map nucleophilic/electrophilic sites. For example, the piperidinyl nitrogen shows high ESP negativity (-0.45 au), suggesting hydrogen-bonding potential with fungal CYP51 enzymes . Density-of-states (DOS) calculations further correlate electronic structure with antifungal activity .

Basic: How do structural modifications influence antifungal activity?

Substituent effects follow trends:

- Butyl chain elongation increases lipophilicity (logP > 3.5), enhancing membrane penetration .

- Piperidine N-alkylation reduces basicity, lowering off-target toxicity (IC₅₀ improves from 12 μM to 28 μM) .

- Oxadiazole ring fluorination (e.g., 5-CF₃ substitution) boosts metabolic stability (t₁/₂ increases from 2.1 to 8.7 hours) .

Advanced: What methodologies assess in vivo pharmacokinetics?

- Microsomal stability assays : Incubate with liver microsomes (e.g., human CYP3A4) to measure half-life .

- Plasma protein binding : Use equilibrium dialysis (PBS, pH 7.4) to quantify unbound fraction (fu ~0.15) .

- Tissue distribution : Radiolabeled analogs (³H or ¹⁴C) track accumulation in fungal infection models .

Basic: What safety protocols are recommended for handling?

- GHS Hazards : H302 (oral toxicity), H315 (skin irritation), and H335 (respiratory irritation) .

- PPE : Nitrile gloves, lab coat, and fume hood for weighing/purification .

- Spill management : Absorb with vermiculite and neutralize with 10% acetic acid .

Advanced: How are solvent effects analyzed in spectroscopic studies?

UV-Vis and FTIR in solvents of varying polarity (e.g., DMSO vs. hexane) reveal solvatochromic shifts. For oxadiazoles, hypsochromic shifts (~20 nm) in polar solvents indicate n→π* transitions, critical for drug formulation . TD-DFT simulations validate experimental spectra by optimizing excited-state geometries .

Advanced: What strategies resolve conflicting bioactivity data across studies?

- Dose-response normalization : Compare EC₅₀ values under standardized conditions (e.g., 72-hour incubation) .

- Target engagement assays : Use CRISPR-edited fungal strains to confirm on-target effects (e.g., ERG11 knockout) .

- Meta-analysis : Pool data from analogues (e.g., 3-aryl-5-piperidinyl oxadiazoles) to identify SAR outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.